molecular formula C18H20O3 B2701310 5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 402576-60-7

5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B2701310
CAS No.: 402576-60-7
M. Wt: 284.355
InChI Key: FHAPHFUIBOODSW-UHFFFAOYSA-N
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Description

5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of salicylaldehydes This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a tert-butyl group attached to the salicylaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and tert-butylphenol.

    Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butylphenol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms the desired salicylaldehyde derivative.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of advanced purification techniques, such as distillation and crystallization, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(4-Methoxyphenyl)-5-tert-butylsalicylic acid.

    Reduction: 3-(4-Methoxyphenyl)-5-tert-butylsalicyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-tert-butylsalicylic acid
  • 3-(4-Methoxyphenyl)-5-tert-butylsalicyl alcohol
  • 3-(4-Methoxyphenyl)-5-tert-butylphenol

Uniqueness

5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is unique due to its specific structural features, such as the presence of both methoxy and tert-butyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-tert-butyl-2-hydroxy-3-(4-methoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)14-9-13(11-19)17(20)16(10-14)12-5-7-15(21-4)8-6-12/h5-11,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAPHFUIBOODSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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